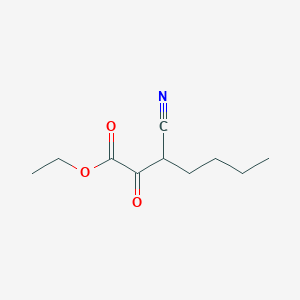
Ethyl 3-cyano-2-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-2-oxoheptanoate is an organic compound with the molecular formula C10H15NO3 It is an ester derivative, characterized by the presence of a cyano group (-CN) and a keto group (C=O) on the heptanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-2-oxoheptanoate can be synthesized through several methods. One common approach involves the cyanoacetylation of ethyl acetoacetate. The reaction typically proceeds under basic conditions, where ethyl acetoacetate reacts with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-2-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, yielding hydroxy derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxy derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Ethyl 3-cyano-2-oxoheptanoate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-oxoheptanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-cyano-2-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 3-cyano-2-oxopropanoate: A shorter-chain analog with similar reactivity but different physical properties.
Mthis compound: A methyl ester variant with slightly different reactivity and solubility.
Ethyl 3-cyano-2-oxobutanoate: Another analog with a different chain length and reactivity profile.
Properties
CAS No. |
61203-00-7 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-cyano-2-oxoheptanoate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-8(7-11)9(12)10(13)14-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
HQAZJRCDEWUPJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















